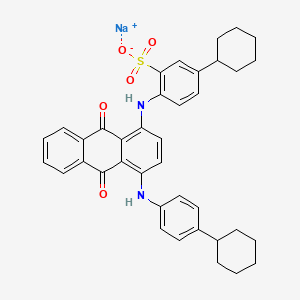
Sodium 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonate is a complex organic compound with a molecular formula of C38H37N2NaO5S . This compound is characterized by its intricate structure, which includes multiple aromatic rings and sulfonate groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of cyclohexylphenylamine derivatives, followed by their reaction with anthracene derivatives under controlled conditions. The final step involves sulfonation to introduce the sulfonate group, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Sodium 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonate is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving cell signaling and molecular interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of Sodium 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. This interaction is mediated by the compound’s aromatic rings and sulfonate groups, which facilitate binding through hydrophobic and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 5-cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonate
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which imparts distinct chemical properties.
Propiedades
Número CAS |
83027-35-4 |
|---|---|
Fórmula molecular |
C38H37N2NaO5S |
Peso molecular |
656.8 g/mol |
Nombre IUPAC |
sodium;5-cyclohexyl-2-[[4-(4-cyclohexylanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C38H38N2O5S.Na/c41-37-29-13-7-8-14-30(29)38(42)36-33(40-31-20-17-27(23-34(31)46(43,44)45)25-11-5-2-6-12-25)22-21-32(35(36)37)39-28-18-15-26(16-19-28)24-9-3-1-4-10-24;/h7-8,13-25,39-40H,1-6,9-12H2,(H,43,44,45);/q;+1/p-1 |
Clave InChI |
APDBCWHOFJTMGH-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)NC5=C(C=C(C=C5)C6CCCCC6)S(=O)(=O)[O-])C(=O)C7=CC=CC=C7C4=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















